molecular formula C20H32B2O12 B12089303 Bis(diisopropyl-D-tartrateglycolato)diboron

Bis(diisopropyl-D-tartrateglycolato)diboron

Cat. No.: B12089303
M. Wt: 486.1 g/mol
InChI Key: GDBJZTBFVNVAPH-UHFFFAOYSA-N
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Description

Bis(diisopropyl-D-tartrateglycolato)diboron is an organoboron compound with the molecular formula C20H32B2O12. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diisopropyl-D-tartrateglycolato)diboron can be synthesized through the reaction of diisopropyl tartrate with boron tribromide in the presence of a base. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(diisopropyl-D-tartrateglycolato)diboron undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, alkylating agents.

Major Products Formed

The major products formed from reactions with this compound include boronic acids, borate esters, and various boron-containing organic compounds. These products are valuable intermediates in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of bis(diisopropyl-D-tartrateglycolato)diboron involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(diisopropyl-D-tartrateglycolato)diboron is unique due to its specific combination of steric hindrance and electronic properties, which make it particularly effective in certain coupling reactions. Its stability and ease of handling also contribute to its widespread use in various fields .

Properties

IUPAC Name

dipropan-2-yl 2-[4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJZTBFVNVAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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